molecular formula C14H10Br2N4O2 B13762039 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- CAS No. 68214-42-6

9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo-

Cat. No.: B13762039
CAS No.: 68214-42-6
M. Wt: 426.06 g/mol
InChI Key: UPFBCANRFNSDKE-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- typically involves the bromination of 9,10-anthracenedione followed by the introduction of amino groups. The reaction conditions often require a controlled environment to ensure the selective bromination and subsequent amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing reactors that can handle the exothermic nature of these reactions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and bromine groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Chemistry

In chemistry, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical pathways and reactions.

Biology

In biological research, this compound can be used to study the effects of brominated and aminated anthraquinones on cellular processes. It may serve as a model compound for understanding the interactions of similar molecules with biological systems.

Medicine

The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with specific biological activities.

Industry

In the industrial sector, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of colorants.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups can form specific interactions with these targets, leading to changes in their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound, lacking the amino and bromine groups.

    1,4,5,8-Tetraamino-9,10-anthracenedione: Similar but without the bromine atoms.

    2,7-Dibromo-9,10-anthracenedione: Similar but without the amino groups.

Uniqueness

The presence of both amino and bromine groups in 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- makes it unique among anthraquinone derivatives. This combination of functional groups allows for a wider range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

68214-42-6

Molecular Formula

C14H10Br2N4O2

Molecular Weight

426.06 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,3-dibromoanthracene-9,10-dione

InChI

InChI=1S/C14H10Br2N4O2/c15-9-10(16)12(20)8-7(11(9)19)13(21)5-3(17)1-2-4(18)6(5)14(8)22/h1-2H,17-20H2

InChI Key

UPFBCANRFNSDKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N)N

Origin of Product

United States

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